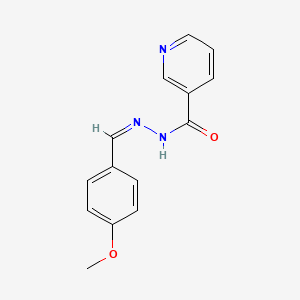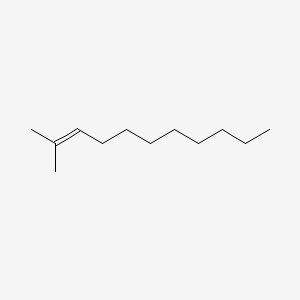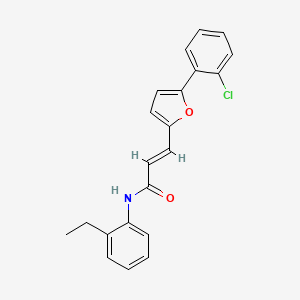
N-Pentadecanoyl-D-erythro-sphingosine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentadecanoyl-D-erythro-sphingosine-d7 involves the acylation of sphingosine with pentadecanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The deuterated version is synthesized by incorporating deuterium atoms into the sphingosine backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals and maintain anhydrous conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentadecanoyl-D-erythro-sphingosine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ceramide-1-phosphate.
Reduction: Reduction reactions can convert the ceramide into dihydroceramide.
Substitution: Substitution reactions can modify the head group of the ceramide, leading to the formation of different sphingolipids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used depending on the desired product, such as alcohols or amines.
Major Products
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramide: Formed through reduction.
Different sphingolipids: Formed through substitution reactions.
Applications De Recherche Scientifique
N-Pentadecanoyl-D-erythro-sphingosine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to measure ceramide levels in various samples.
Biology: Helps in studying the role of ceramides in cell differentiation, proliferation, and apoptosis.
Medicine: Used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Industry: Employed in the development of pharmaceuticals and cosmetic products
Mécanisme D'action
N-Pentadecanoyl-D-erythro-sphingosine-d7 exerts its effects by acting as a precursor for several sphingolipids. Ceramides play a crucial role in cell signaling pathways, influencing processes such as cell differentiation, proliferation, and apoptosis. The compound interacts with specific molecular targets, including protein kinases and phosphatases, to modulate these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C16 Ceramide-d7 (d18:1-d7/16:0)
- C18 Ceramide-d7 (d18:1-d7/18:0)
- C24:1 Ceramide-d7 (d18:1-d7/24:1 (15Z))
- C24 Ceramide-d7 (d18:1-d7/24:0)
Uniqueness
N-Pentadecanoyl-D-erythro-sphingosine-d7 is unique due to its specific chain length (C15) and deuterated nature, which makes it particularly useful as a standard in mass spectrometry. Its unique properties allow for precise quantification and analysis of ceramides in biological samples .
Propriétés
Formule moléculaire |
C33H65NO3 |
|---|---|
Poids moléculaire |
530.9 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2 |
Clé InChI |
HBULQAPKKLNTLT-CVNQHAACSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)










